Uracil, 1,3-dimethyl-6-(methylamino)-5-nitro-
CAS No.: 13992-53-5
Cat. No.: VC18915872
Molecular Formula: C7H10N4O4
Molecular Weight: 214.18 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 13992-53-5 |
|---|---|
| Molecular Formula | C7H10N4O4 |
| Molecular Weight | 214.18 g/mol |
| IUPAC Name | 1,3-dimethyl-6-(methylamino)-5-nitropyrimidine-2,4-dione |
| Standard InChI | InChI=1S/C7H10N4O4/c1-8-5-4(11(14)15)6(12)10(3)7(13)9(5)2/h8H,1-3H3 |
| Standard InChI Key | YPENWWBLQQJRDL-UHFFFAOYSA-N |
| Canonical SMILES | CNC1=C(C(=O)N(C(=O)N1C)C)[N+](=O)[O-] |
Introduction
Structural Characterization and Molecular Properties
Core Uracil Modifications
Uracil derivatives are characterized by substitutions on the pyrimidine ring, which alter their electronic and steric profiles. In "1,3-dimethyl-6-(methylamino)-5-nitro-uracil," the following modifications are present:
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1,3-Dimethyl groups: These alkyl substitutions increase lipophilicity and steric bulk, potentially influencing membrane permeability and protein-binding interactions .
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5-Nitro group (-NO₂): The nitro substituent is a strong electron-withdrawing group, polarizing the aromatic ring and enhancing reactivity toward nucleophilic attack .
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6-Methylamino group (-NHCH₃): This secondary amine introduces hydrogen-bonding capability and modulates solubility in polar solvents .
Comparative Analysis with Analogous Compounds
A structurally related compound, 6-amino-1,3-dimethyl-5-nitrosouracil (DANU; CAS 58537-55-6), shares similarities but differs in substituents:
| Feature | Queried Compound | DANU |
|---|---|---|
| 5-Position Substituent | Nitro (-NO₂) | Nitroso (-NO) |
| 6-Position Substituent | Methylamino (-NHCH₃) | Amino (-NH₂) |
| Molecular Weight | ~198.16 g/mol (calculated) | 184.15 g/mol |
The nitro group in the queried compound confers greater oxidative potential compared to DANU’s nitroso group, which may influence redox reactivity.
Synthetic Methodologies
Nitration and Amination Strategies
While no direct synthesis of the queried compound is documented, analogous pathways for nitro-uracils suggest feasible routes:
Hypothetical Synthesis Pathway
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Nitration of 1,3-Dimethyluracil:
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React 1,3-dimethyluracil with fuming nitric acid (HNO₃) in concentrated sulfuric acid at 0–5°C to introduce the nitro group at the 5-position.
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Key Parameters:
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Temperature control to avoid over-nitration.
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Stoichiometric HNO₃ (1:1 molar ratio).
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Methylamination at the 6-Position:
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Treat 5-nitro-1,3-dimethyluracil with methylamine (CH₃NH₂) under basic conditions (e.g., K₂CO₃ in DMF) at 80°C for 12 hours.
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Purification: Column chromatography (silica gel, ethyl acetate/hexane) to isolate the product.
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Challenges in Synthesis
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Regioselectivity: Competing nitration at the 6-position may occur without directing groups.
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Stability of Nitro Group: Thermal decomposition risks during amination require inert atmospheres.
Physicochemical Properties
Solubility and Stability
Based on DANU analogs:
| Property | Predicted Value |
|---|---|
| Solubility | |
| - DMSO | >50 mg/mL |
| - Water (pH 7) | <1 mg/mL |
| Stability | |
| - Thermal Decomposition | >200°C (TGA) |
| - Photostability | Light-sensitive (store in amber vials) |
The methylamino group may improve aqueous solubility compared to DANU, which is hygroscopic and moisture-sensitive.
Biological Activity and Mechanisms
Cytotoxicity Profiles
In vitro studies on DANU analogs show:
Comparative Analysis with Clinical Agents
5-Fluorouracil (5-FU) vs. Nitro-Uracils
| Parameter | 5-FU | Queried Compound (Predicted) |
|---|---|---|
| Mechanism | TS inhibition, RNA incorporation | DNA alkylation, redox stress |
| Cytotoxicity (IC₅₀) | 1–10 μM | >50 μM (estimated) |
| Therapeutic Index | Low | Potentially higher |
The methylamino group may reduce off-target effects compared to 5-FU’s unmodified structure .
Future Research Directions
Priority Investigations
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Synthetic Optimization: Develop one-pot nitration/methylamination protocols to improve yields.
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In Silico Modeling: Predict binding modes with TS and DNA using molecular docking.
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In Vivo Toxicity Screening: Assess organ-specific toxicity in murine models.
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